molecular formula C21H22N6O B5362422 4-(6-anilinopyridazin-3-yl)-N-phenylpiperazine-1-carboxamide

4-(6-anilinopyridazin-3-yl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B5362422
M. Wt: 374.4 g/mol
InChI Key: QPYSOEUEABUAIF-UHFFFAOYSA-N
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Description

4-(6-anilinopyridazin-3-yl)-N-phenylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring, an aniline group, and a piperazine moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-anilinopyridazin-3-yl)-N-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring. The aniline group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the pyridazine derivative with N-phenylpiperazine-1-carboxamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-anilinopyridazin-3-yl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

4-(6-anilinopyridazin-3-yl)-N-phenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-anilinopyridazin-3-yl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-anilinopyridazin-3-yl)-N-methylpiperazine-1-carboxamide
  • 4-(6-anilinopyridazin-3-yl)-N-ethylpiperazine-1-carboxamide

Uniqueness

4-(6-anilinopyridazin-3-yl)-N-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-(6-anilinopyridazin-3-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c28-21(23-18-9-5-2-6-10-18)27-15-13-26(14-16-27)20-12-11-19(24-25-20)22-17-7-3-1-4-8-17/h1-12H,13-16H2,(H,22,24)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYSOEUEABUAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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